1-(Pyridin-3-yl)piperidine-3-carboxamide
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Overview
Description
1-(Pyridin-3-yl)piperidine-3-carboxamide is a heterocyclic compound that features both a pyridine ring and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)piperidine-3-carboxamide typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the use of pyridine-3-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with piperidine to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
1-(Pyridin-3-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and piperidine-4-carboxamide share structural similarities with 1-(Pyridin-3-yl)piperidine-3-carboxamide.
Pyridine derivatives: Compounds such as pyridine-3-carboxamide and pyridine-2-carboxamide are structurally related.
Uniqueness
This compound is unique due to its dual-ring structure, which combines the properties of both pyridine and piperidine rings. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-pyridin-3-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O/c12-11(15)9-3-2-6-14(8-9)10-4-1-5-13-7-10/h1,4-5,7,9H,2-3,6,8H2,(H2,12,15) |
InChI Key |
ZRBPSNDIJPFNEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CN=CC=C2)C(=O)N |
Origin of Product |
United States |
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